molecular formula C22H32N2O2 B14338918 2,2'-Bipyridine, 6,6'-bis(hexyloxy)- CAS No. 96236-92-9

2,2'-Bipyridine, 6,6'-bis(hexyloxy)-

Cat. No.: B14338918
CAS No.: 96236-92-9
M. Wt: 356.5 g/mol
InChI Key: HKLDLXAOOYDGBI-UHFFFAOYSA-N
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Description

2,2’-Bipyridine, 6,6’-bis(hexyloxy)-: is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected at the 2 and 2’ positions, with hexyloxy groups attached at the 6 and 6’ positions. It is a bidentate chelating ligand, meaning it can form complexes with metal ions by donating two pairs of electrons from its nitrogen atoms. This compound is of significant interest in coordination chemistry due to its ability to form stable complexes with various transition metals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- typically involves the following steps:

Industrial Production Methods: Industrial production of 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, the compound can influence various chemical and biological processes. The chelation process involves the donation of electron pairs from the nitrogen atoms of the bipyridine rings to the metal ion, forming a five-membered chelate ring. This interaction can modulate the reactivity and stability of the metal ion, leading to various effects depending on the specific application .

Comparison with Similar Compounds

Uniqueness: 2,2’-Bipyridine, 6,6’-bis(hexyloxy)- is unique due to the presence of the hexyloxy groups, which can influence the solubility, steric properties, and electronic characteristics of the compound. These modifications can enhance the compound’s performance in specific applications, such as in the development of advanced materials and catalysts .

Properties

CAS No.

96236-92-9

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

2-hexoxy-6-(6-hexoxypyridin-2-yl)pyridine

InChI

InChI=1S/C22H32N2O2/c1-3-5-7-9-17-25-21-15-11-13-19(23-21)20-14-12-16-22(24-20)26-18-10-8-6-4-2/h11-16H,3-10,17-18H2,1-2H3

InChI Key

HKLDLXAOOYDGBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC(=N1)C2=NC(=CC=C2)OCCCCCC

Origin of Product

United States

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